![molecular formula C14H10N4S B2838212 6-(1H-Benzoimidazol-2-yl)-benzothiazol-2-ylamine CAS No. 314033-42-6](/img/structure/B2838212.png)
6-(1H-Benzoimidazol-2-yl)-benzothiazol-2-ylamine
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Overview
Description
Benzimidazole is a type of organic compound that’s made up of a benzene ring fused to an imidazole ring . Benzothiazole, on the other hand, consists of a benzene ring fused to a thiazole ring . Both of these components are found in many biologically active compounds and have been studied for their potential therapeutic applications .
Molecular Structure Analysis
The molecular structure of benzimidazole and benzothiazole derivatives can be analyzed using various spectroscopic techniques, including FTIR, NMR, and HRMS . These techniques can provide information about the compound’s functional groups, atomic connectivity, and molecular weight .Chemical Reactions Analysis
Benzimidazole and benzothiazole derivatives can undergo various chemical reactions, depending on their substituents . For example, they can participate in nucleophilic substitution reactions, oxidation reactions, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole and benzothiazole derivatives, such as their density, boiling point, vapor pressure, and solubility, can be predicted using computational chemistry methods . These properties can influence the compound’s stability, reactivity, and bioavailability .Scientific Research Applications
- Molecular Docking Studies : Researchers have employed computational methods to predict how 21HBMBA interacts with proteins. These studies aid in drug design by identifying potential binding sites and understanding the compound’s affinity for specific targets .
- Chemically Reactive Area : The molecule’s Molecular Electrostatic Potential (MEP) surface reveals regions suitable for drug action. Charge transfer within the molecule contributes to its pharmacological activity .
- Nonlinear Optical (NLO) Properties : 21HBMBA’s first-order hyperpolarizability has been computed, indicating its potential use in NLO materials. These materials find applications in optical devices and communication systems .
- Vibrational Spectroscopy : Experimental and theoretical investigations have characterized the vibrational modes of 21HBMBA using FT-IR and FT Raman data. The compound’s vibrational assignments and potential energy distribution were analyzed .
- UV-Vis Spectrum and Solvent Effects : The UV-vis spectrum of 21HBMBA was studied, along with its behavior in different solvents. These insights contribute to understanding its optical properties .
- Anticancer Potential : While not directly studied for anticancer effects, benzimidazole derivatives (including 21HBMBA) have shown promise against cancer cell lines .
- Glucokinase Activation : Benzimidazole-based compounds have been explored as allosteric activators of human glucokinase (GK), which could be relevant for type-2 diabetes therapy .
- Functionalization for Sensing : Researchers have functionalized benzimidazole derivatives for use in chemical sensors. Their unique electronic properties make them suitable for detecting specific analytes .
- Metal Complexes : Benzimidazole derivatives can form stable complexes with transition metals. These complexes find applications in catalysis, luminescence, and other fields .
Drug Design and Development
Material Science
Organic Crystalline Materials
Biological Applications
Chemical Sensors
Coordination Chemistry
Mechanism of Action
Target of Action
The primary target of 6-(1H-Benzoimidazol-2-yl)-benzothiazol-2-ylamine is the tRNA (Guanine37-N1)-methyltransferase (TrmD) . TrmD is an enzyme that plays a crucial role in bacterial protein synthesis, making it a promising target for antibacterial drug candidates .
Mode of Action
The compound interacts with its target, TrmD, by binding to it, thereby inhibiting its function . This interaction disrupts the normal protein synthesis process in bacteria, leading to their inability to grow and reproduce .
Biochemical Pathways
The inhibition of TrmD affects the protein synthesis pathway in bacteria. This disruption in the protein synthesis pathway leads to a halt in bacterial growth and reproduction, thereby exerting an antimicrobial effect .
Pharmacokinetics
Similar benzimidazole derivatives are known to have good bioavailability
Result of Action
The result of the action of 6-(1H-Benzoimidazol-2-yl)-benzothiazol-2-ylamine is the inhibition of bacterial growth and reproduction due to the disruption of protein synthesis . This leads to its antimicrobial properties against both Gram-positive and Gram-negative bacteria .
Safety and Hazards
Future Directions
Given the wide range of biological activities exhibited by benzimidazole and benzothiazole derivatives, there’s significant interest in developing new compounds based on these scaffolds . Future research could focus on optimizing their synthesis, improving their selectivity for certain biological targets, and assessing their safety and efficacy in preclinical and clinical studies .
properties
IUPAC Name |
6-(1H-benzimidazol-2-yl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4S/c15-14-18-11-6-5-8(7-12(11)19-14)13-16-9-3-1-2-4-10(9)17-13/h1-7H,(H2,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOUMOAEKUEVHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=C3)N=C(S4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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